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Compound of Interest

Compound Name: Meleagrine

Cat. No.: B1255016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic research on

Meleagrine, a roquefortine alkaloid with notable anti-tumor properties. The document

summarizes key quantitative data, details experimental methodologies, and visualizes putative

signaling pathways based on initial findings.

Quantitative Assessment of Meleagrine's Cytotoxic
Activity
Early studies have demonstrated Meleagrine's potent cytotoxic effects across various human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a

compound's potency in inhibiting a specific biological or biochemical function, have been

determined for several cell lines. A significant study on Meleagrine isolated from Penicillium sp.

OUCMDZ-1435 provides key quantitative data on its activity against a panel of cancer cells.

Table 1: IC50 Values of Meleagrine against Various Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Positive Control

HepG2
Hepatocellular

Carcinoma
1.82 Adriamycin

MCF-7
Breast

Adenocarcinoma
4.94 Adriamycin

HCT-116 Colon Carcinoma 5.7 Adriamycin

A549 Lung Carcinoma > 40 Adriamycin

K562
Chronic Myelogenous

Leukemia
> 40 Adriamycin

L-02
Human Embryonic

Liver Cells
> 40 Adriamycin

Data sourced from a study on roquefortines from Penicillium sp. OUCMDZ-1435.

The data clearly indicates that Meleagrine exhibits selective cytotoxicity, with the most

pronounced effect observed against the HepG2 human hepatocellular carcinoma cell line.

Notably, Meleagrine showed significantly less activity against the non-cancerous human

embryonic liver cell line L-02, suggesting a potential therapeutic window.

Experimental Protocols
The following sections detail the methodologies employed in the foundational studies on

Meleagrine's cytotoxicity.

Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549, K562) and a normal human

cell line (e.g., L-02)
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Meleagrine (dissolved in a suitable solvent, e.g., DMSO)

Adriamycin (positive control)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin)

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per

well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Meleagrine (typically in a serial dilution, e.g., 0.1 to 100 µM). Control wells

include cells treated with vehicle (DMSO) alone and cells treated with a positive control

(Adriamycin).

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at

37°C in a humidified atmosphere with 5% CO₂.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each

well, and the plates are incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a

solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

The plate is then gently shaken for 10-15 minutes.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of cell viability against

the concentration of Meleagrine.

Cell Cycle Analysis: Flow Cytometry with Propidium
Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells

in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

HepG2 cells

Meleagrine

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Treatment: HepG2 cells are treated with various concentrations of Meleagrine for a

specified time (e.g., 24 hours).

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by

centrifugation.

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at

least 2 hours for fixation.

Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution.

The cells are incubated in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The

fluorescence intensity of PI, which is proportional to the DNA content, is measured.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is

determined using appropriate software.

Apoptosis Detection: Annexin V-FITC and Propidium
Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

HepG2 cells

Meleagrine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: HepG2 cells are treated with different concentrations of Meleagrine for a

defined period (e.g., 24 hours).

Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then

resuspended in 1X Binding Buffer.

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension. The cells

are gently vortexed and incubated for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each tube,

and the samples are analyzed by flow cytometry within one hour.
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Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic

(Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive),

and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathways and Mechanisms of Action
Early research indicates that Meleagrine's cytotoxic effects are, at least in part, mediated by

the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in HepG2 cells.

While the precise molecular targets and signaling cascades have not been fully elucidated in

these initial studies, the observed cellular events allow for the postulation of potential

pathways.

Putative Apoptosis Induction Pathway
The induction of apoptosis by Meleagrine likely involves the activation of one or both of the

major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor)

pathways.
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Caption: Putative Meleagrine-induced apoptosis signaling pathways.

Further investigation is required to determine if Meleagrine directly activates death receptors or

induces mitochondrial stress, leading to the activation of initiator caspases (caspase-8 or

caspase-9) and subsequent executioner caspases like caspase-3. The regulation of Bcl-2

family proteins by Meleagrine is also a critical area for future research.

Postulated G2/M Cell Cycle Arrest Mechanism
The observed G2/M arrest in HepG2 cells treated with Meleagrine suggests an interference

with the cell cycle checkpoint machinery that governs the transition from the G2 to the M

phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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